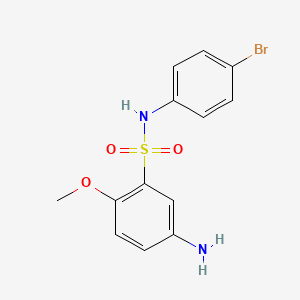

5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a bromophenyl group, an amino group, and a methoxy group attached to a benzene ring, along with a sulfonamide functional group.

准备方法

The synthesis of 5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: The starting material, 4-bromoanisole, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

Sulfonation: The resulting compound is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

Amination: Finally, the sulfonyl chloride intermediate is reacted with ammonia or an amine to yield the desired sulfonamide compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

化学反应分析

5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Coupling Reactions: The amino group can participate in coupling reactions to form azo compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Antitumor Activity

Mechanism of Action:

The compound has been identified as a potential antitumor agent due to its ability to interfere with microtubule dynamics. It acts by binding to the colchicine site on tubulin, leading to microtubule destabilization, which is crucial for cell division. This mechanism is similar to that of well-known antitumor drugs like colchicine and vincristine .

Case Studies:

- In vitro Studies: Research has shown that derivatives of 5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide exhibit significant cytotoxicity against various cancer cell lines, including HeLa and MDA-MB-231. The most potent analogs demonstrated sub-micromolar IC50 values, indicating strong antiproliferative effects .

- Cell Cycle Arrest: Treatment with these compounds has been observed to induce G2/M phase cell cycle arrest followed by apoptotic cell death. This was confirmed through flow cytometry and immunofluorescence studies that assessed microtubule integrity .

Inhibition of Carbonic Anhydrases

Targeting Carbonic Anhydrase IX:

Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Inhibiting CA IX can disrupt the tumor microenvironment and reduce tumor growth and metastasis .

Research Findings:

- Synthesis and Evaluation: Novel saccharide-modified sulfonamides, including derivatives of this compound, have shown promising inhibitory activity against CA IX with IC50 values in the nanomolar range. These compounds also demonstrated the ability to reverse tumor microenvironment acidification, enhancing their therapeutic potential .

Structure-Activity Relationship Studies

Optimization of Biological Activity:

The structure-activity relationship (SAR) studies have been pivotal in optimizing the biological activity of sulfonamide derivatives. Modifications at various positions on the phenyl ring have been systematically explored to enhance potency and selectivity against cancer cells while minimizing off-target effects .

Key Findings:

- Compounds with bromine or methoxy substitutions showed enhanced antiproliferative activity compared to their unsubstituted counterparts. The presence of hydrophobic groups was found to correlate positively with increased potency against cancer cell lines .

Summary of Biological Activities

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Tubulin | <0.919 | Microtubule destabilization |

| Saccharide-modified derivatives | Carbonic Anhydrase IX | 51.6 - 99.6 nM | Enzyme inhibition |

作用机制

The mechanism of action of 5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition. This mechanism is similar to that of other sulfonamide antibiotics.

相似化合物的比较

Similar compounds to 5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide include:

5-amino-N-(4-bromophenyl)-2-fluorobenzenesulfonamide: This compound has a fluorine atom instead of a methoxy group, which can affect its reactivity and biological activity.

5-amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide:

5-amino-N-(4-methylphenyl)-2-methoxybenzene-1-sulfonamide: The methyl group can alter the compound’s solubility and interaction with biological targets.

These similar compounds highlight the importance of substituent effects on the chemical and biological properties of sulfonamide derivatives.

生物活性

5-amino-N-(4-bromophenyl)-2-methoxybenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound possesses a unique structure that includes an amino group, a bromophenyl moiety, and a methoxy group attached to a benzene ring. These structural features are significant as they influence the compound's reactivity and biological interactions.

Target of Action : The compound is believed to interact with various biological targets, similar to other sulfonamide derivatives. Its primary proposed mechanism involves inhibition of specific enzymes or pathways associated with inflammation and microbial resistance.

Mode of Action : The compound may operate through a stepwise cycloaddition mechanism, leading to the formation of reactive intermediates that can interact with biological macromolecules.

Biochemical Pathways : Studies suggest that this compound may modulate inflammatory pathways, potentially reducing pro-inflammatory cytokine production.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. For instance, preliminary studies have shown that related compounds effectively inhibit bacterial growth through mechanisms such as competitive inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies. Similar sulfonamide compounds have demonstrated the ability to reduce inflammation markers in vitro and in vivo, suggesting that this compound may also exhibit these properties .

Comparative Analysis with Similar Compounds

To understand the specific activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide | Chlorine instead of Bromine | Moderate antimicrobial activity |

| 5-amino-N-(4-fluorophenyl)-2-methoxybenzene-1-sulfonamide | Fluorine atom present | Enhanced anti-inflammatory effects |

| 5-amino-N-(4-methylphenyl)-2-methoxybenzene-1-sulfonamide | Methyl group addition | Increased solubility and bioavailability |

This table illustrates how variations in substituents can significantly affect both the reactivity and biological efficacy of sulfonamide derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of related sulfonamides:

- Antimicrobial Efficacy : A study utilizing the disc diffusion method reported that certain sulfonamides showed significant antibacterial effects against common pathogens like Staphylococcus aureus and Escherichia coli .

- Inflammation Modulation : Research indicated that benzenesulfonamides could lower perfusion pressure in experimental models, suggesting their potential use in managing cardiovascular conditions linked to inflammation .

- Calcium Channel Interaction : Theoretical studies have suggested that some sulfonamides act as calcium channel inhibitors, which could underlie their anti-inflammatory effects .

属性

IUPAC Name |

5-amino-N-(4-bromophenyl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUKMPUZMALMLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。